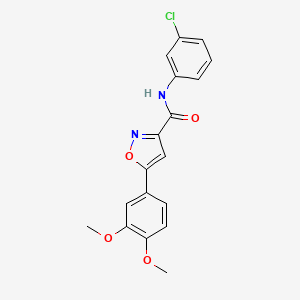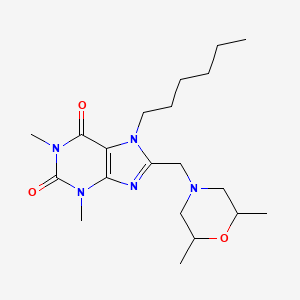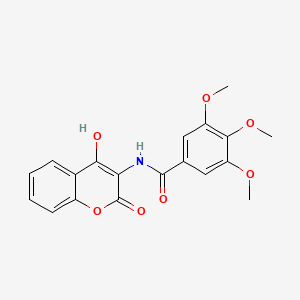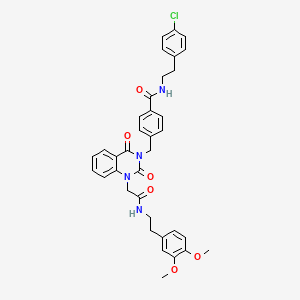![molecular formula C25H25N3O B11440828 N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide](/img/structure/B11440828.png)
N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a phenylacetamide moiety. The presence of the 2-methylphenyl group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE typically involves a multi-step process. One common method includes the condensation of 2-methylbenzylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to DNA, inhibiting the replication of bacterial cells. Additionally, the compound can interact with enzymes involved in cell division, leading to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- N-(5-carboxyl-2-methylphenyl)-4-(3-pyridine)-2-pyrilamine
- N-(1-{1-[(2-methylphenyl)methyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide
Uniqueness
N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE stands out due to its unique combination of a benzimidazole ring with a phenylacetamide moiety. This structure imparts specific chemical properties that make it suitable for a variety of applications, particularly in medicinal chemistry and drug development.
Properties
Molecular Formula |
C25H25N3O |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C25H25N3O/c1-18-10-6-7-13-21(18)17-28-23-15-9-8-14-22(23)27-25(28)19(2)26-24(29)16-20-11-4-3-5-12-20/h3-15,19H,16-17H2,1-2H3,(H,26,29) |
InChI Key |
QVHDNIMHFJAWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,5-dimethoxyphenyl)ethyl]-5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanamide](/img/structure/B11440751.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B11440756.png)
![ethyl 4-({[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}amino)benzoate](/img/structure/B11440760.png)
![3-benzyl-8-(5-bromo-2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440766.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11440777.png)
![8-(2-chloro-6-fluorophenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440783.png)
![5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide](/img/structure/B11440789.png)


![2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11440826.png)
![4-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol](/img/structure/B11440827.png)
![2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11440831.png)

